maleímidos
Maleimides are a class of chemical compounds characterized by their unique reactivity towards thiols and amino groups, making them valuable tools in synthetic chemistry and biochemistry. These compounds contain a maleimide functional group (-C(=O)N), which is highly reactive towards nucleophiles, particularly thiols due to the formation of stable thioesters. Maleimides are widely used for conjugation reactions in drug discovery, biosensor development, and protein labeling applications. Their reactivity allows for precise modification of biomolecules without affecting non-target regions. Additionally, maleimide derivatives can be employed as cross-linking agents in polymer chemistry to enhance the mechanical properties of materials. Due to their versatility and specific reactivity, maleimides play a crucial role in both academic research and industrial applications.

Estrutura | Nome químico | CAS | MF |
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4-(Maleimidomethyl)cyclohexane-1-carboxyl-hydrazide, Trifluoroacetic Acid Salt | 359436-59-2 | C14H18F3N3O5 |
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5H-1,4-Dithiino[2,3-c]pyrrole-5,7(6H)-dione, 2,3-dihydro-2-methyl- | 56342-50-8 | C7H7NO2S2 |
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BMOE | 5132-30-9 | C10H8N2O4 |
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1H-Pyrrole-2,5-dione, 1-methyl-3-phenyl- | 54433-49-7 | C11H9NO2 |
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1H-Pyrrole-2,5-dione,1-methyl-3-(1-methylethyl)-(9CI) | 132162-20-0 | C8H11NO2 |
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N-Arachidonyl maleimide | 876305-42-9 | C24H35NO2 |
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1H-Pyrrole-2,5-dione, 3-methyl-4-(1-methylethyl)- (9CI) | 474070-70-7 | C8H11NO2 |
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1-amino-3-methyl-2,5-dihydro-1H-pyrrole-2,5-dione | 501008-30-6 | C5H6N2O2 |
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1,23-Bis(maleimido)heptaethyleneglycol | 960257-46-9 | C16H20N2O7 |
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1H-PYRROLE-2,5-DIONE, 1-(BROMOMETHYL)- | 81979-89-7 | C5H4BrNO2 |
Literatura Relacionada
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Wei Liu,Masaru Shiotani,Jacek Michalik,Anders Lund Phys. Chem. Chem. Phys., 2001,3, 3532-3535
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Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
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Xinyun Wu,Richard D. Oleschuk,Natalie M. Cann Analyst, 2012,137, 4150-4161
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Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924
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Ian R. Gould,Lynda B. Williams,Garrett D. Shaver,Kristin N. Johnson New J. Chem., 2019,43, 19137-19148
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